5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5,7-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRLBRPCUYQBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, making it useful in studying biological pathways and processes.
Medicine: In the field of medicine, 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown promise as a therapeutic agent
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the activation or inhibition of certain pathways. For example, it may inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Methyl groups at 5 and 7 (target compound) vs. 1 and 3 () or 1 and 7 () significantly alter steric and electronic profiles.
- Electron Effects : Electron-withdrawing groups (e.g., trifluorophenyl in 2o) enhance herbicidal activity by improving target binding, while electron-donating groups (e.g., methyl) may increase metabolic stability .
Herbicidal Activity
Antimicrobial Activity
- Compounds 22a/22b : Demonstrate moderate antimicrobial activity, with 22b (1,3-dimethyl derivative) showing improved yield (64%) and stability compared to 22a (58% yield). Structural analysis confirms hydrogen bonding via carbonyl and hydroxyl groups .
Physicochemical Properties
*Calculated based on molecular formula C₉H₉N₃O₂.
Computational and Structural Insights
HOMO-LUMO Analysis
- Compound 2o : Displays a HOMO localized on the pyrido[2,3-d]pyrimidine ring, facilitating electron donation to PPO. Its LUMO energy (−1.89 eV) is higher than flumioxazin (−2.12 eV), suggesting reduced electrophilicity .
- Hydroxybenzoyl Derivatives (6a–d) : HOMO-LUMO gaps (3.91–4.10 eV) correlate with substituent electronegativity; electron-withdrawing groups (e.g., fluoro in 6b) narrow the gap, enhancing charge transfer .
Crystal Packing
- Compound 2n (1-(2,6-diethylphenyl)-3-methyl): Exhibits a dihedral angle of 88.2° between the pyrido[2,3-d]pyrimidine and benzene rings, with intermolecular hydrogen bonds (C–H⋯O/N) and π-π stacking (3.06–3.10 Å) stabilizing the 3D structure .
Biological Activity
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C9H9N3O2
- Molecular Weight : 179.19 g/mol
- CAS Number : 11159818
Antimicrobial Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit varying degrees of antimicrobial activity. For example:
- A study evaluated several derivatives against five bacterial strains and five fungal strains. Compounds derived from 5,7-dimethylpyrido[2,3-d]pyrimidine showed significant antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL for some potent candidates .
- The introduction of specific substituents on the pyrimidine ring led to enhanced antibacterial activity. For instance, the 7,9-dimethyl derivative demonstrated superior activity against Bacillus subtilis and Bacillus cereus compared to standard antibiotics like amoxicillin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5,7-Dimethyl derivative | B. subtilis | 4 |
| 5,7-Dimethyl derivative | B. cereus | 8 |
| Amoxicillin | B. subtilis | 16 |
| Amoxicillin | B. cereus | 16 |
Anticancer Activity
The anticancer potential of 5,7-dimethylpyrido[2,3-d]pyrimidine has also been explored:
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics .
- Molecular docking studies indicated that these compounds could act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. Specific derivatives showed binding affinities comparable to known EGFR inhibitors .
| Cell Line | IC50 (µM) for 5,7-Dimethyl derivative | IC50 (µM) for Standard |
|---|---|---|
| HepG-2 | 1.5 | 5 |
| MCF-7 | 0.9 | 3 |
Study on Antibacterial Efficacy
A recent study synthesized a series of pyridothienopyrimidine derivatives and evaluated their antibacterial properties. Among these compounds, the one derived from 5,7-dimethylpyrido[2,3-d]pyrimidine exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria with MIC values significantly lower than those of traditional antibiotics like amoxicillin .
Evaluation of Anticancer Properties
In another investigation focusing on anticancer activity, researchers synthesized various substituted pyrido[2,3-d]pyrimidine derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity significantly compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:
Cyclization : Reacting 6-amino precursors with aldehydes or ketones under reflux in ethanol or DMF, using bases like K₂CO₃ to facilitate cyclization .
Functionalization : Alkylation or iodination steps may require controlled pH and temperature. For example, alkylation with benzyl chlorides in DMF with K₂CO₃ at 60–80°C improves regioselectivity .
Optimization : Yield can be enhanced by varying solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-coupling), and reaction times (monitored via TLC). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and ring structure. For example, methyl groups at positions 5 and 7 appear as singlets in 1H NMR (~δ 2.5 ppm) .
- LCMS/HRMS : Validates molecular weight and detects impurities. Electrospray ionization (ESI) in positive mode is suitable for nitrogen-rich heterocycles .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 30–70% over 25 min) assess purity (>95% required for biological assays) .
Q. What in vitro assays are commonly employed to screen for its biological activity, such as enzyme inhibition?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or CDK2) at varying compound concentrations (1–100 µM). IC₅₀ values are calculated using dose-response curves .
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 18–24 hrs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with substituents at positions 2, 3, or 6 (e.g., halogens, methoxy groups) and compare activities. For example, replacing 5-methyl with 5-fluoro may enhance kinase affinity .
- Activity Profiling : Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity). A table from SAR studies may resemble:
| Substituent Position | Group | IC₅₀ (Kinase X) | MIC (S. aureus) |
|---|---|---|---|
| 5 | CH₃ | 12 µM | 64 µg/mL |
| 5 | F | 8 µM | 32 µg/mL |
| 7 | OCH₃ | 20 µM | >128 µg/mL |
- Statistical Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. What strategies resolve contradictions in reported biological activities across different studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, bacterial inoculum size in MIC tests) .
- Structural Validation : Re-examine NMR and crystallographic data (if available) to confirm compound identity. For instance, dihedral angles in the pyrido-pyrimidine ring can affect binding conformations .
- Meta-Analysis : Compare datasets using tools like Forest plots to identify outliers or confounding variables (e.g., solvent DMSO vs. water solubility) .
Q. What computational methods aid in elucidating the mechanism of enzyme inhibition by this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys33/Glu81) should form hydrogen bonds with the dione moiety .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD plots <2 Å indicate stable ligand-protein complexes .
- Free Energy Calculations : MM-GBSA methods estimate binding energy (ΔG < −8 kcal/mol suggests strong inhibition) .
Q. How to address challenges in regioselectivity during alkylation/functionalization steps in synthesis?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine-NH) to steer alkylation to specific positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient carbons. For example, benzylation at N1 over N3 occurs in DMF due to steric hindrance .
- Monitoring : Use TLC (silica, UV detection) or in-situ IR to track reaction progress. Quench aliquots at intervals and analyze by LCMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
